molecular formula C13H19Cl2NO B261394 N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine

N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine

Cat. No. B261394
M. Wt: 276.2 g/mol
InChI Key: DYHVYEVCEAXOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that plays a role in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, leading to potential therapeutic effects.

Mechanism of Action

N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine works by inhibiting FAAH, which leads to increased levels of anandamide in the brain. Anandamide binds to cannabinoid receptors in the brain, which are involved in pain regulation, mood, and appetite.
Biochemical and Physiological Effects:
N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine has been shown to increase levels of anandamide in the brain, which can lead to various physiological effects. Anandamide has been shown to have analgesic, anxiolytic, and appetite-regulating effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine in lab experiments is its potent and selective inhibition of FAAH. This allows for the specific manipulation of anandamide levels in the brain. However, one limitation is that the effects of N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine may be influenced by other endocannabinoids and neurotransmitters in the brain.

Future Directions

1. Further studies are needed to explore the potential therapeutic effects of N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine in human clinical trials.
2. The effects of N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine on other endocannabinoids and neurotransmitters in the brain should be investigated.
3. The potential use of N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine as a treatment for other disorders, such as depression and schizophrenia, should be explored.
4. The safety and long-term effects of N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine should be investigated in animal models and human clinical trials.
5. The combination of N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine with other drugs or therapies should be explored for potential synergistic effects.

Synthesis Methods

N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dichloro-2-ethoxybenzyl chloride with 2-methylpropan-2-amine in the presence of a base to yield the desired product.

Scientific Research Applications

N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine has been studied for its potential therapeutic effects in various preclinical models of pain, anxiety, and addiction. In animal models, N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine has been shown to reduce pain sensitivity and anxiety-like behavior. It has also been studied for its potential as a treatment for drug addiction, as increased levels of anandamide have been associated with reduced drug-seeking behavior.

properties

Product Name

N-(3,5-dichloro-2-ethoxybenzyl)-2-methylpropan-2-amine

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.2 g/mol

IUPAC Name

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C13H19Cl2NO/c1-5-17-12-9(8-16-13(2,3)4)6-10(14)7-11(12)15/h6-7,16H,5,8H2,1-4H3

InChI Key

DYHVYEVCEAXOGW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNC(C)(C)C)Cl)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)CNC(C)(C)C

Origin of Product

United States

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